2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14800629
Molecular Formula: C18H16N6O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N6O2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-(4-oxoquinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C18H16N6O2/c25-17(11-23-12-20-14-6-2-1-5-13(14)18(23)26)19-9-8-16-22-21-15-7-3-4-10-24(15)16/h1-7,10,12H,8-9,11H2,(H,19,25) |
| Standard InChI Key | YFACBKZHMKDTBH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Introduction
2-(4-oxoquinazolin-3(4H)-yl)-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic molecule featuring a quinazoline core and a triazolopyridine moiety. This compound is of interest due to its potential therapeutic applications, arising from the combination of these heterocyclic systems known for diverse biological activities.
Biological Activities and Potential Therapeutic Roles
Compounds with similar structures have been noted for their ability to inhibit specific enzymes and modulate receptor activities. This suggests that 2-(4-oxoquinazolin-3(4H)-yl)-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide may interact with various molecular targets, influencing pathways related to cell signaling, apoptosis, and enzyme inhibition.
Synthesis and Chemical Reactivity
While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step syntheses using commercially available reagents. The chemical reactivity of such compounds can be explored through various reactions, potentially leading to new therapeutic agents.
Research Findings and Future Directions
The unique structural arrangement of this compound may lead to unique binding properties and biological activities compared to other similar compounds. Further research is needed to fully explore its therapeutic potential, including in-depth studies on its interaction with molecular targets and its efficacy in preclinical models.
Comparison with Related Compounds
Other compounds featuring quinazoline and triazole moieties have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications. For example, compounds like 5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(pyridin-3-yl)furan-2-carboxamide have been studied for their inhibitory action on enzymes relevant to neurodegenerative diseases.
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